

Preclinical Profile of Osivelotor (GBT021601): A Novel Sickle Hemoglobin Polymerization Inhibitor

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Compound of Interest

Compound Name: *Osivelotor*

Cat. No.: *B10856709*

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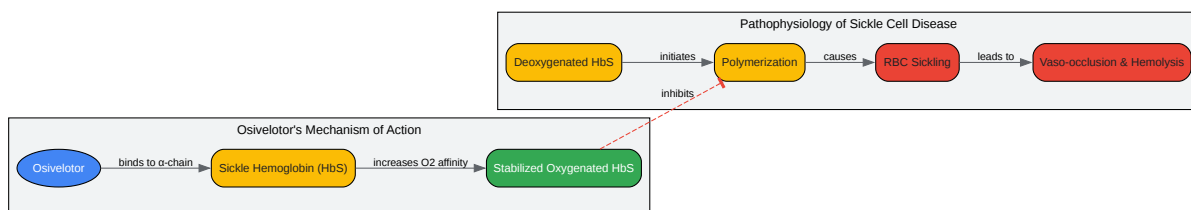
Introduction

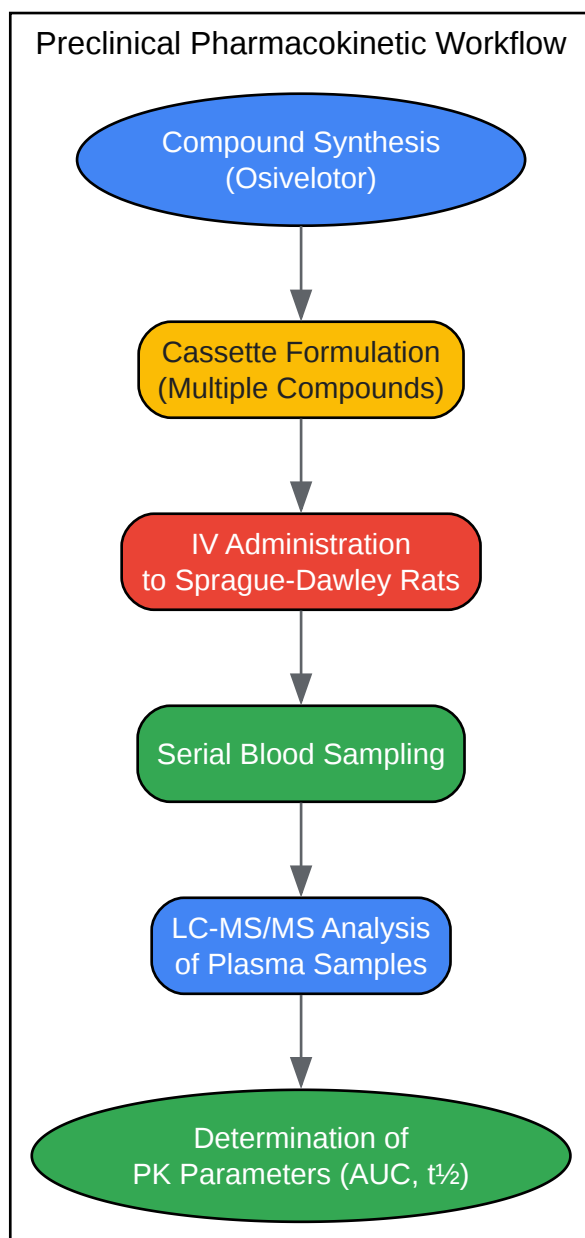
Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule that acts as a potent inhibitor of sickle hemoglobin (HbS) polymerization.[1] Developed to address the underlying pathophysiology of sickle cell disease (SCD), **Osivelotor** works by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of HbS and preventing the conformational changes that lead to sickling, hemolysis, and vaso-occlusion.[2] [3] Preclinical studies have demonstrated its potential for greater efficacy and an improved pharmacokinetic profile compared to the first-generation HbS polymerization inhibitor, voxelotor.[1][4] This technical guide provides a comprehensive overview of the available preclinical data on **Osivelotor**, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, with detailed experimental protocols and data presented for the scientific community.

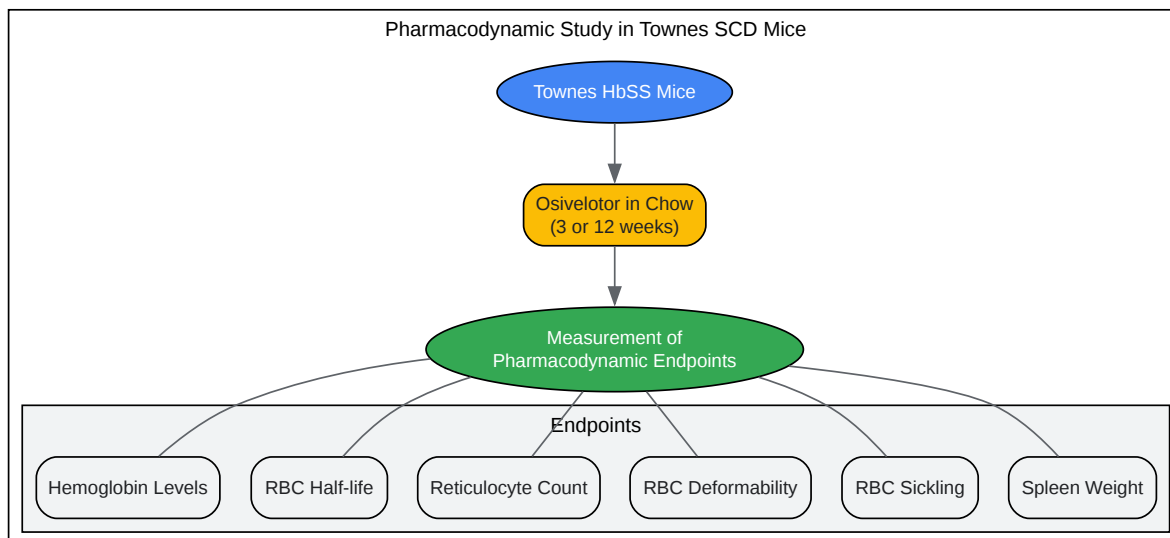
Mechanism of Action

Osivelotor's primary mechanism of action is the allosteric modification of hemoglobin. It binds to the alpha chain of the hemoglobin molecule, which in turn increases the oxygen affinity of both normal hemoglobin and HbS. By stabilizing hemoglobin in its oxygenated form, **Osivelotor** directly inhibits the polymerization of deoxygenated HbS, which is the seminal

event in the pathophysiology of SCD. This inhibition of polymerization is expected to reduce red blood cell (RBC) sickling, decrease hemolysis, and improve blood flow, thereby mitigating the clinical manifestations of the disease.







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(GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]

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